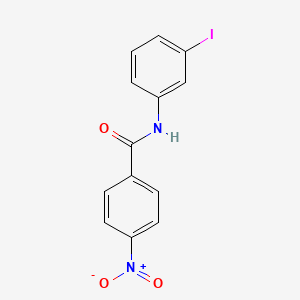

N-(3-iodophenyl)-4-nitrobenzamide

Beschreibung

N-(3-iodophenyl)-4-nitrobenzamide (compound VI in ) is a nitrobenzamide derivative characterized by a 3-iodophenyl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. This compound exhibits unique structural and electronic properties due to the interplay between the electron-withdrawing nitro group and the heavy iodine atom. Its supramolecular architecture, governed by hydrogen bonding and halogen interactions, makes it a subject of interest in crystallography and materials science .

Eigenschaften

Molekularformel |

C13H9IN2O3 |

|---|---|

Molekulargewicht |

368.13 g/mol |

IUPAC-Name |

N-(3-iodophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H9IN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17) |

InChI-Schlüssel |

NFZLDYFSPCAIRR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Iodphenyl)-4-nitrobenzamid beinhaltet typischerweise die Kupplung von 3-Iod-anilin mit 4-Nitrobenzoylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird unter einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um eine Oxidation der Reaktanten zu verhindern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von N-(3-Iodphenyl)-4-nitrobenzamid durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen wie Temperatur und Druck und können die Ausbeute und Reinheit des Endprodukts verbessern. Der Einsatz automatisierter Systeme reduziert auch das Risiko menschlicher Fehler und erhöht die Effizienz des Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Iodphenyl)-4-nitrobenzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Jodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen eingehen, obwohl diese aufgrund des Vorhandenseins der Nitrogruppe, die sich bereits in einem hoch oxidierten Zustand befindet, weniger häufig sind.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden, um das Jodatom zu ersetzen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid kann verwendet werden, um die Nitrogruppe zu reduzieren.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden, obwohl dies weniger häufig ist.

Wichtige gebildete Produkte

Substitution: Produkte variieren je nach eingeführtem Substituenten.

Reduktion: Das Hauptprodukt ist N-(3-Aminophenyl)-4-nitrobenzamid.

Oxidation: Produkte hängen vom jeweiligen verwendeten Oxidationsmittel und den Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-Iodphenyl)-4-nitrobenzamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung wirken, indem sie an bestimmte Enzyme oder Rezeptoren bindet und so deren Aktivität hemmt. Das Vorhandensein des Jodatoms und der Nitrogruppe kann die Fähigkeit der Verbindung, mit biologischen Zielstrukturen durch verschiedene nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen und van-der-Waals-Kräfte zu interagieren, verbessern.

Wirkmechanismus

The mechanism of action of N-(3-iodophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom and the nitro group can enhance the compound’s ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons with Isomeric Iodophenyl Nitrobenzamides

highlights six isomeric N-(iodophenyl)nitrobenzamides, including VI , which differ in the positions of iodine and nitro groups. Key structural distinctions are summarized in Table 1.

Table 1: Structural Features of N-(iodophenyl)nitrobenzamide Isomers

| Compound | Substituent Positions | Key Interactions | Space Group | Z' |

|---|---|---|---|---|

| II (2-iodo,3-nitro) | 2-I, 3-NO₂ | N–H⋯O, C–H⋯O, I⋯C=O | P2₁/c | 1 |

| III (2-iodo,4-nitro) | 2-I, 4-NO₂ | N–H⋯O, C–H⋯O (no I⋯O contacts) | P2₁/c | 1 |

| IV (3-iodo,2-nitro) | 3-I, 2-NO₂ | N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking | P2₁ | 2 |

| V (3-iodo,3-nitro) | 3-I, 3-NO₂ | N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking | P2₁/c | 1 |

| VI (3-iodo,4-nitro) | 3-I, 4-NO₂ | N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking, C=O⋯C=O dipolar interaction | P2₁/c | 1 |

| IX (4-iodo,4-nitro) | 4-I, 4-NO₂ | N–H⋯O, C–H⋯O, three-centre I⋯NO₂ | P 1 | 2 |

Key Findings :

- VI exhibits a unique combination of I⋯NO₂ halogen bonding and dipolar C=O⋯C=O interactions, absent in other isomers. This stabilizes its framework and enhances crystallinity .

- The 3-iodo substituent in VI facilitates π–π stacking, while the 2-iodo isomer (III ) lacks significant halogen bonding due to steric hindrance .

Comparison with Chloro- and Bromo-Substituted Analogs

Nitrobenzamides with chlorine or bromine substituents provide insights into halogen effects (Table 2).

Table 2: Comparison with Halogen-Substituted Nitrobenzamides

Key Findings :

- This may limit their use in crystal engineering but enhance bioavailability in drug design .

Q & A

Q. What are the optimal synthetic routes for N-(3-iodophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically employs the Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with 3-iodoaniline in dichloromethane with triethylamine as a base . Key optimizations include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of acyl chloride to amine to minimize side reactions.

- Purification : Short-column chromatography using neutral Al₂O₃ or silica gel to isolate the product (typical yields >85%) .

- Characterization : Confirm via ¹H/¹³C NMR (e.g., amide proton resonance at δ 8.95 ppm, aromatic signals) and HRMS for molecular ion validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

Core techniques include:

- NMR Spectroscopy : ¹H NMR detects the amide proton (δ 8.5–9.5 ppm) and aromatic splitting patterns (e.g., AA’BB’ for nitrobenzene at δ 8.1–8.4 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and iodine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : HRMS identifies the molecular ion [M+H]⁺ (e.g., m/z 383.97 for C₁₃H₉IN₂O₃⁺). Fragmentation pathways may involve cleavage of the amide bond, yielding iodophenyl or nitrobenzoyl fragments .

- UV-Vis : Strong absorbance near 290 nm (ε ~11,700 M⁻¹cm⁻¹) due to the nitro group’s π→π* transitions .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its electronic properties and reactivity compared to chloro or bromo analogues?

The iodine atom introduces:

- Enhanced polarizability : Larger atomic radius increases van der Waals interactions, potentially improving binding to hydrophobic enzyme pockets .

- Electron-withdrawing effects : Iodine’s inductive effect may reduce electron density on the aryl ring, stabilizing intermediates in nucleophilic substitution reactions.

- Biological activity : Compared to chloro analogues (e.g., N-(3-chlorophenyl)-4-nitrobenzamide), iodine’s higher atomic weight may alter pharmacokinetics (e.g., longer half-life) .

- Experimental validation : Use Hammett constants (σₚ) to quantify electronic effects or compare IC₅₀ values in enzyme inhibition assays .

Q. In studying the biological activity of this compound, how can researchers address discrepancies in IC₅₀ values across different studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number).

- Compound purity : Verify via HPLC (≥95% purity) and control for degradation products .

- Structural analogs : Compare with nitrobenzamides bearing halogens (Cl, Br) to isolate iodine’s contribution .

- Statistical analysis : Use ANOVA to assess inter-study variability and report confidence intervals for IC₅₀ values.

Q. What are the proposed mechanisms of action for nitrobenzamide derivatives like this compound in anticancer assays, and what experimental approaches validate these mechanisms?

Hypothesized mechanisms include:

- Enzyme inhibition : Targeting tyrosine kinases or topoisomerases via nitro group redox cycling, generating reactive oxygen species (ROS) .

- DNA intercalation : Planar nitrobenzamide moiety may disrupt DNA replication.

- Validation methods :

- Molecular docking : Simulate binding affinity to kinase active sites (e.g., using AutoDock Vina).

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays .

- Enzyme activity assays : Measure IC₅₀ against purified targets (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of nitrobenzamide derivatives?

Contradictions may stem from:

- Structural variations : Minor substituent changes (e.g., iodine vs. methyl groups) can drastically alter mutagenic potential.

- Assay sensitivity : Ames test vs. mammalian cell assays (e.g., micronucleus test) differ in detecting genotoxicity .

- Mitigation strategies :

- Perform SAR studies to identify non-mutagenic derivatives.

- Use computational tools (e.g., Derek Nexus) to predict toxicity profiles.

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.95 (t, J=5.6 Hz, NH), 8.40–8.04 (AA’BB’ aromatic), 7.40–7.27 (Ar-H) | |

| ¹³C NMR | δ 165.05 (C=O), 149.43 (NO₂-Ar), 93.5 (C-I) | |

| HRMS | [M+H]⁺ m/z 383.97 (calc. 383.97) |

Q. Table 2: Comparative Biological Activity of Halogenated Nitrobenzamides

| Compound | IC₅₀ (μM, MES assay) | PI (Protective Index) | Reference |

|---|---|---|---|

| N-(3-iodophenyl)-4-nitro | 31.8 | 5.2 | |

| N-(3-chlorophenyl)-4-nitro | 90.3 | 11.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.